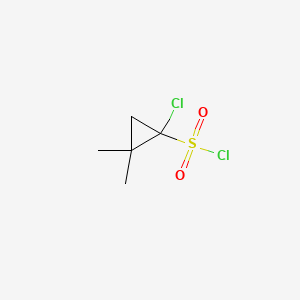
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C5H8Cl2O2S It is a derivative of cyclopropane, characterized by the presence of a sulfonyl chloride group and a chlorine atom attached to the cyclopropane ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2,2-dimethylcyclopropane-1-sulfonyl chloride with a chlorinating agent. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and efficiency .
Analyse Chemischer Reaktionen
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl chloride group can be oxidized or reduced under specific conditions, resulting in the formation of sulfonic acids or sulfonamides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form sulfonic acid derivatives.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride can be compared with other similar compounds such as:
2,2-Dimethylcyclopropane-1-sulfonyl chloride: Lacks the chlorine atom, resulting in different reactivity and applications.
Cyclopropanesulfonyl chloride: A simpler structure without the dimethyl groups, leading to different chemical properties.
1,1-Dichloro-2,2-dimethylcyclopropane: Contains two chlorine atoms, resulting in different reactivity patterns.
Eigenschaften
Molekularformel |
C5H8Cl2O2S |
|---|---|
Molekulargewicht |
203.09 g/mol |
IUPAC-Name |
1-chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H8Cl2O2S/c1-4(2)3-5(4,6)10(7,8)9/h3H2,1-2H3 |
InChI-Schlüssel |
DZSOZWVVRBZRBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(S(=O)(=O)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


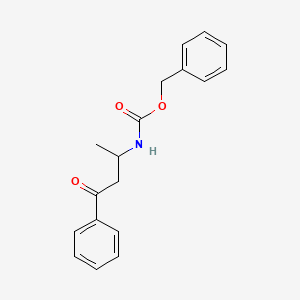
![lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13493793.png)
![4-[(2-Methoxyethyl)sulfonyl] benzenemethanamine](/img/structure/B13493796.png)
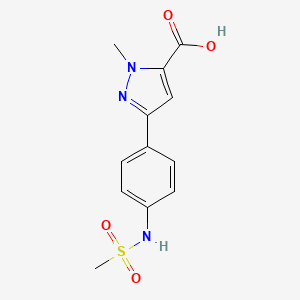
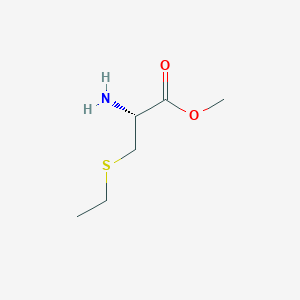
![N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)
![3-(Aminomethyl)spiro[3.3]heptan-1-one](/img/structure/B13493825.png)
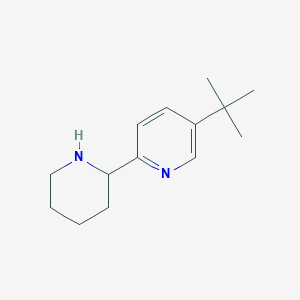

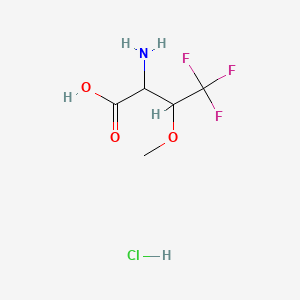
![rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13493861.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid](/img/structure/B13493864.png)
![N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493874.png)

